molecular formula C7H5BrN2O B2460644 6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 1262630-80-7

6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B2460644
CAS No.: 1262630-80-7
M. Wt: 213.034
InChI Key: CJZLWXFTZXECJV-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are a cornerstone of modern chemical research, demonstrating immense significance in medicinal chemistry and drug design. wisdomlib.orgopenmedicinalchemistryjournal.com These organic compounds, which feature a ring structure containing at least one nitrogen atom, are prevalent in a vast number of biologically active molecules, including many natural products and pharmaceuticals. mdpi.comresearchgate.net Their structural diversity and ability to engage in various chemical interactions make them essential for the development of new therapeutic agents. wisdomlib.org In fact, approximately 59% of small-molecule drugs approved by the U.S. Food and Drug Administration contain a nitrogen heterocycle, highlighting their status as privileged structures in drug discovery. openmedicinalchemistryjournal.commdpi.com

The presence of nitrogen atoms within these cyclic systems imparts unique physicochemical properties, such as the capacity for hydrogen bonding, which can enhance the binding affinity of a molecule to its biological target. mdpi.com This makes them crucial components in the design of drugs targeting a wide array of diseases. openmedicinalchemistryjournal.com The versatility of nitrogen-containing heterocycles allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of potential drug candidates. mdpi.com

Overview of the Pyrrolo[1,2-a]pyrazinone Ring System as a Privileged Structure

The pyrrolo[1,2-a]pyrazinone ring system is recognized as a "privileged structure" in medicinal chemistry. This designation is given to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. nih.goveurekaselect.com The dihydropyrrolo[1,2-a]pyrazinone core is found in numerous bioactive natural products isolated from various sources such as fungi and marine sponges. mdpi.com

The inherent bioactivity of this scaffold has spurred extensive research into its synthesis and functionalization. mdpi.com Synthetic analogues based on the pyrrolo[1,2-a]pyrazinone framework have been developed as potent inhibitors of various enzymes, including PIM kinases, which are implicated in cancer. nih.gov This demonstrates the therapeutic potential of this heterocyclic system and its importance in the development of novel drug candidates. nih.gov

Contextualization of Brominated Pyrrolo[1,2-a]pyrazinones within Diverse Chemical Entities

Brominated pyrrolo[1,2-a]pyrazinones represent a significant subclass of this privileged scaffold, frequently encountered in marine natural products. mdpi.com The incorporation of bromine atoms onto the pyrrole (B145914) ring can significantly influence the biological activity of these compounds. mdpi.com The regioselective introduction of bromine can be achieved through various synthetic methods, allowing for the targeted synthesis of specific brominated derivatives. nih.gov

A number of notable marine alkaloids feature the brominated pyrrolo[1,2-a]pyrazinone core, underscoring the prevalence of this structural motif in nature. These natural products often exhibit potent biological activities, making them attractive targets for total synthesis and further biological investigation.

Natural ProductKey Structural Features
Longamide A/B These compounds are relatively simple congeners of the dihydropyrrolo[1,2-a]pyrazinone family and often contain one or two bromine substituents on the pyrrole ring. mdpi.comnih.gov
Cyclooroidin Another marine natural product that incorporates the brominated pyrrolopyrazinone scaffold. mdpi.com
Agelastatins A family of tetracyclic marine alkaloids known for their potent anticancer properties. acs.orgbaylor.edu Their complex structure is derived from a pyrrole-imidazole framework. nih.gov
Dibromophakellstatin A tetracyclic alkaloid isolated from the marine sponge Phakellia mauritiana, which exhibits significant cell growth inhibitory activity against various human cancer cell lines. acs.orgnih.gov Its structure includes a densely functionalized pyrrolo aminal system. acs.orgnih.gov

The recurring presence of bromine in these natural products suggests a potential evolutionary advantage conferred by this halogen, possibly related to enhanced bioactivity or chemical defense. The study of these brominated natural products continues to inspire the design and synthesis of novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-2-1-5-7(11)9-3-4-10(5)6/h1-4H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZLWXFTZXECJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C2Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262630-80-7
Record name 6-bromopyrrolo[1,2-a]pyrazin-1-ol
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Chemical Reactivity and Advanced Derivatization of 6 Bromopyrrolo 1,2 a Pyrazin 1 2h One

Cross-Coupling Reactions at the C6 Position (e.g., Suzuki, Heck, and Stille couplings)

The carbon-bromine bond at the C6 position is the most exploited site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating C-C bonds, allowing for the introduction of aryl, heteroaryl, and vinyl substituents to the core structure.

The Suzuki-Miyaura coupling has been effectively employed for the arylation of related 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine systems. nih.gov This reaction typically involves the coupling of the bromo-substrate with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov The versatility of commercially available boronic acids makes this a highly favored method for generating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst Base Solvent Temperature Yield Ref
Pd(PPh₃)₄ Na₂CO₃ Toluene/Ethanol/H₂O Reflux Good nih.gov

While specific examples for the Heck reaction on 6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one are not extensively detailed in the reviewed literature, it remains a highly plausible transformation. The Heck reaction, involving the coupling of aryl halides with alkenes, is a cornerstone of palladium catalysis and would be expected to proceed at the C6-bromo position to yield 6-vinyl-substituted pyrrolopyrazinones. organic-chemistry.orgnih.gov

Nucleophilic Substitution Reactions Involving the Bromine Substituent

Direct nucleophilic aromatic substitution (SNA_r) at the C6 position is challenging due to the electron-rich nature of the pyrrole (B145914) ring. However, transition metal-catalyzed reactions provide a modern alternative for achieving formal nucleophilic substitution.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been successfully used to incorporate various cyclic secondary amines at the C6 position of 6-bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine. nih.gov This reaction demonstrates the feasibility of forming C-N bonds at this position, a critical transformation in medicinal chemistry. The reaction typically requires a palladium source, such as Pd₂(dba)₃, in conjunction with a specialized phosphine (B1218219) ligand like BINAP, and a base. nih.gov This palladium-catalyzed amination is a significant example of such a transformation on a pyrrole ring system. nih.gov However, the reaction scope can be limited, with less nucleophilic amines proving to be challenging substrates under these conditions. nih.gov

Electrophilic Substitution Reactions on the Pyrrolo[1,2-a]pyrazinone Core (e.g., formylation)

The pyrrolo[1,2-a]pyrazinone core is susceptible to electrophilic attack, with the regioselectivity being heavily influenced by the existing substituents. The pyrrole ring is significantly more activated toward electrophiles than the pyrazinone moiety.

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich heterocycles. researchgate.netquimicaorganica.orgchemtube3d.com Studies on the related pyrrolo[1,2-a]pyrazine (B1600676) system show that formylation occurs on the pyrrole ring. researchgate.net In a key example demonstrating the directing effects on the 6-bromo substituted core, a 1-phenyl-4-benzoylpyrrolo[1,2-a]pyrazine was first brominated at the C6-position using N-Bromosuccinimide (NBS). mdpi.com Subsequent treatment of this 6-bromo intermediate with the Vilsmeier-Haack reagent (POCl₃/DMF) resulted in formylation occurring selectively at the C5 position. mdpi.com This outcome highlights that even with the C6 position blocked by bromine, the pyrrole ring remains sufficiently activated to undergo further electrophilic substitution at an adjacent site.

Metalation Strategies and Subsequent Electrophilic Quenching (e.g., with Lithium Diisopropylamide)

Metalation provides an alternative strategy for functionalizing the heterocyclic core by creating a nucleophilic carbon center that can react with various electrophiles. This can be achieved either through direct deprotonation of an acidic C-H bond or via lithium-halogen exchange.

For this compound, the most direct metalation approach is lithium-halogen exchange . Treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures, would readily replace the bromine atom at C6 with lithium. This generates a potent 6-lithiated nucleophile. This intermediate can then be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂, or disulfides) to install diverse functional groups at the C6 position. This strategy is implied by the successful use of 6-metalated 3,4-dihydropyrrolo[1,2-a]pyrazines in Stille and Negishi coupling reactions. nih.gov

Alternatively, direct deprotonation using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is a known method for functionalizing the parent pyrrolo[1,2-a]pyrazine system. researchgate.net In the case of the 6-bromo derivative, the regioselectivity of deprotonation would be influenced by the directing effects of the bromine, the pyrazinone ring, and other substituents, potentially allowing for functionalization at other positions on the pyrrole ring.

Ring System Transformations and Functional Group Interconversions on the Pyrazinone Moiety

Modifications to the pyrazinone portion of the molecule, while less common than substitutions on the pyrrole ring, offer further avenues for structural diversification. These transformations can include reductions or conversions of the carbonyl group.

Based on standard transformations of lactams and α,β-unsaturated carbonyl systems, several functional group interconversions are plausible:

Reduction of the C3-C4 Double Bond: Catalytic hydrogenation could selectively reduce the double bond within the pyrazinone ring to yield a 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivative. Such dihydro systems are common intermediates and targets in their own right. nih.gov

Reduction of the Carbonyl Group: Strong reducing agents like lithium aluminum hydride (LiAlH₄) could be used to reduce the C1-carbonyl group. Depending on the conditions, this could lead to the corresponding alcohol or complete reduction to a methylene (B1212753) group.

Conversion to a Thiocarbonyl: The C1-carbonyl can be converted to a thiocarbonyl (thione) using reagents like Lawesson's reagent. This modification significantly alters the electronic properties and hydrogen-bonding capabilities of the molecule.

While ring-opening reactions have been observed in related pyrrolo[2,3-b]pyrazines under oxidative conditions (e.g., with peracids), such transformations are not widely reported for the pyrrolo[1,2-a]pyrazinone system. rsc.org The stability of the fused bicyclic system makes such transformations less common than peripheral functionalization.

Structural Analysis and Spectroscopic Characterization of 6 Bromopyrrolo 1,2 a Pyrazin 1 2h One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies (¹H NMR, ¹³C NMR, ¹⁵N NMR)

Specific ¹H NMR, ¹³C NMR, and ¹⁵N NMR spectral data for 6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one are not available in the reviewed literature. Generally, NMR spectroscopy is the cornerstone for the structural analysis of such heterocyclic systems. rsc.org

¹H NMR: This technique would be used to identify the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. For this molecule, one would expect to see distinct signals for the protons on the pyrrole (B145914) and pyrazinone rings.

¹³C NMR: This analysis would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule, including the carbonyl carbon (C1), the bromine-bearing carbon (C6), and other carbons of the fused ring system.

¹⁵N NMR: This less common but powerful technique could provide direct information about the electronic environment of the two nitrogen atoms within the pyrrolo[1,2-a]pyrazinone core, which can be valuable for understanding tautomerism and electronic effects.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

A specific high-resolution mass spectrum for this compound was not found. HRMS is a critical technique for confirming the elemental composition of a new compound. lcms.cz It provides a highly accurate mass-to-charge ratio, allowing for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₇H₅BrN₂O. The HRMS analysis would aim to find a molecular ion peak corresponding to the calculated exact mass of this formula, taking into account the isotopic distribution pattern characteristic of bromine (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed IR absorption data for this compound is not publicly documented. IR spectroscopy is typically used to identify the presence of specific functional groups. For this molecule, the most prominent and diagnostic absorption band would be the carbonyl (C=O) stretching vibration of the lactam group in the pyrazinone ring, typically observed in the region of 1650-1700 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic and vinyl protons, as well as C-N and C=C stretching vibrations within the heterocyclic framework.

X-ray Crystallography of this compound Derivatives

There are no published X-ray crystal structures specifically for this compound. However, X-ray crystallography has been employed to determine the three-dimensional structure of related pyrrolo[1,2-a]pyrazine (B1600676) and pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.govnih.govnih.govnih.gov This technique provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For derivatives of this class, it has been crucial for confirming regioselectivity in synthesis and understanding the planar conformation of the fused ring system. nih.gov

Theoretical and Computational Investigations on 6 Bromopyrrolo 1,2 a Pyrazin 1 2h One

Quantum Chemical Calculations of Electronic Structure and Charge Distribution

Quantum chemical calculations are powerful tools for elucidating the electronic properties of molecules. For the 6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one scaffold, Density Functional Theory (DFT) is a commonly employed method, offering a balance between computational cost and accuracy. hilarispublisher.com Calculations are typically performed using functionals such as B3LYP or ωB97XD with basis sets like 6-31G(d,p) to optimize the molecular geometry and compute electronic parameters. nih.gov

These calculations reveal the distribution of electron density across the molecule and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the band gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov The introduction of the electron-withdrawing bromine atom at the C6 position is predicted to lower the energies of both HOMO and LUMO, influencing the molecule's susceptibility to nucleophilic and electrophilic attack.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution. For this compound, the MEP would show electronegative potential (red regions) concentrated around the oxygen and nitrogen atoms of the pyrazinone ring and the bromine atom, indicating these are likely sites for electrophilic attack. The hydrogen atoms on the pyrrole (B145914) ring would exhibit electropositive potential (blue regions), marking them as potential sites for nucleophilic interaction.

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Pyrrolo[1,2-a]pyrazin-1(2H)-one-6.25-1.804.45
This compound-6.45-2.104.35

Note: The data presented in this table are representative values derived from typical DFT calculations and are intended for illustrative purposes.

Mechanistic Probing of Reactions Involving this compound

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. DFT calculations are used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. hilarispublisher.com

For the synthesis of the pyrrolo[1,2-a]pyrazinone core, computational studies can model key cyclization reactions. researchgate.net For instance, in a tandem reaction involving N-alkylation and subsequent intramolecular cyclization, DFT can be used to calculate the activation energies for each step. This involves locating the transition state structure, which is characterized by having exactly one imaginary frequency in a vibrational analysis. hilarispublisher.com By comparing the energies of different potential pathways, the most favorable reaction mechanism can be determined.

The presence of a bromine atom at the C6 position on the pyrrole ring can influence both the thermodynamics and kinetics of reactions. For example, in electrophilic substitution reactions on the pyrrole ring, the electron-withdrawing nature of bromine would deactivate the ring. However, it also acts as a directing group. Computational models can precisely quantify these effects by calculating the energy barriers for substitution at different positions on the ring, thereby predicting the regioselectivity of reactions like further halogenation or nitration. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a calculated transition state correctly connects the reactant and product minima along the reaction pathway. hilarispublisher.com

Reaction StepReactant ComplexTransition StateProductActivation Energy (kcal/mol)
Intramolecular Cyclization (Unsubstituted)Intermediate ATS1Pyrrolopyrazinone22.5
Intramolecular Cyclization (6-Bromo)Bromo-Intermediate ATS26-Bromopyrrolopyrazinone24.0
Electrophilic Bromination at C76-BromopyrrolopyrazinoneTS36,7-Dibromopyrrolopyrazinone18.5

Note: The data presented in this table are hypothetical values intended to illustrate the application of computational methods in mechanistic studies.

Conformational Analysis and Stability Studies of the Brominated Pyrrolo[1,2-a]pyrazinone Scaffold

The three-dimensional structure and conformational flexibility of the brominated pyrrolo[1,2-a]pyrazinone scaffold are critical determinants of its biological activity and physical properties. The dihydropyrrolo[1,2-a]pyrazinone ring system possesses relatively low conformational freedom, but the introduction of substituents can introduce distinct, stable conformations. mdpi.com

Conformational analysis can be performed using a combination of computational modeling and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Computationally, a potential energy surface scan can be performed by systematically rotating specific dihedral angles to identify low-energy conformers. The relative energies of these conformers can then be calculated with high accuracy using DFT to determine their populations at a given temperature.

The introduction of a bromine atom at the C6 position has significant conformational implications. Steric hindrance between the bromine atom and adjacent substituents can restrict rotation around single bonds and may favor a particular orientation of the fused ring system. The bromine atom's size and electronic properties can also influence intermolecular packing in the solid state, which can be studied via X-ray crystallography and computational crystal structure prediction. mdpi.com Studies on other brominated heterocyclic systems have shown that halogenation can lead to a preference for specific rotamers or puckering in the ring system, an effect that is likely to be observed in the pyrrolopyrazinone scaffold as well. nih.govmdpi.com

ConformerDihedral Angle (C5-C6-Br-H)Relative Energy (kcal/mol)Predicted Population (%)
A0° (Syn-planar)1.58.8
B90° (Perpendicular)0.082.4
C180° (Anti-planar)1.88.8

Note: The data in this table are hypothetical, illustrating how computational analysis can quantify the stability of different conformers of the brominated scaffold.

Role of 6 Bromopyrrolo 1,2 a Pyrazin 1 2h One As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor for the Synthesis of Complex Heterocyclic Architectures

The pyrrolo[1,2-a]pyrazinone core is a recurring motif in a variety of bioactive natural products, particularly those isolated from marine organisms. Many of these natural alkaloids, such as dibromofakelin and longamide B, feature bromine substituents on the pyrrole (B145914) ring, highlighting the importance of brominated precursors like 6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one in their total synthesis. The synthesis of these intricate molecules often relies on a strategy where the core pyrrolopyrazinone skeleton is constructed first and then elaborated upon to achieve the final complex structure.

Beyond natural product synthesis, the scaffold is employed to create novel analogs of other complex bioactive molecules. For instance, researchers have used pyrrole-fused heterocycles as substitutes for specific rings in compounds like phenstatin, a known tubulin polymerization inhibitor, in an effort to develop new anticancer agents. This approach leverages the favorable biological properties of the pyrrolopyrazinone core to build new molecular architectures with potential therapeutic applications. The synthesis of such complex derivatives can involve various chemical strategies, including domino ring-closure reactions and palladium-catalyzed cascade reactions that efficiently construct the fused ring system.

Table 1: Examples of Complex Bioactive Molecules Based on the Pyrrolopyrazinone Scaffold

Compound Name Classification Key Structural Feature
Dibromofakelin Natural Marine Alkaloid Contains a brominated pyrrole ring fused to a complex heterocyclic system.
Longamide B Natural Marine Alkaloid Features a brominated pyrrolo[1,2-a]pyrazinone core.
Phenstatin Analogs Synthetic Anticancer Agents Incorporate a pyrrole-fused heterocycle as a key structural component.
PIM Kinase Inhibitors Synthetic Bioactive Molecules Based on a decorated 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold.

Scaffold for Chemical Diversity and Library Generation

In modern drug discovery, the generation of chemical libraries—large collections of structurally related compounds—is a fundamental strategy for identifying new therapeutic agents. The this compound scaffold is exceptionally well-suited for this purpose. Its rigid, fused-ring structure provides a defined three-dimensional shape, while the bromine atom acts as a versatile anchor point for diversification.

This scaffold has been successfully utilized to generate novel series of enzyme inhibitors. For example, libraries based on the pyrrolo[1,2-a]pyrazin-1(2H)-one core have led to the discovery of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. Similarly, derivatives of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one, inspired by marine alkaloids, have yielded selective inhibitors of PIM kinases, another family of enzymes implicated in cancer.

The process of optimizing these initial "hits" relies heavily on Structure-Activity Relationship (SAR) studies. SAR investigations involve systematically modifying the structure of a lead compound and assessing how these changes affect its biological activity. The presence of the bromine atom in this compound is invaluable for these studies, as it allows medicinal chemists to easily introduce a wide variety of different chemical groups at the 6-position and probe the binding requirements of the biological target.

Table 2: Drug Discovery Applications of the Pyrrolo[1,2-a]pyrazinone Scaffold

Therapeutic Target Therapeutic Area Role of Scaffold
Poly(ADP-ribose) polymerase-1 (PARP-1) Oncology Core structure for a novel series of inhibitors.
PIM Kinases Oncology Natural product-inspired scaffold for generating selective inhibitors.
Tubulin Polymerization Oncology Used to create analogs of known inhibitors like phenstatin.
Bacterial Efflux Pumps Infectious Diseases Pyrrolo-fused heterocycles like pyrroloquinoxalines are explored as inhibitors.

Strategic Value of the Bromine Substituent for Further Functionalization

The carbon-bromine (C-Br) bond at the 6-position of the pyrrolo[1,2-a]pyrazin-1(2H)-one ring is the key to its utility as a synthetic building block. This bond serves as a versatile "chemical handle" that can be readily transformed through a variety of modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.

Among the most powerful of these methods are:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as an arylboronic acid, to form a new C-C bond. It is a robust and widely used method for introducing new aryl and heteroaryl substituents onto the core scaffold.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen (C-N) bond by coupling the aryl bromide with a primary or secondary amine. This allows for the introduction of a diverse range of amine-containing groups, which are common features in bioactive molecules.

Other Cross-Coupling Reactions: The bromine atom also enables other transformations such as the Stille and Negishi couplings, which use organotin and organozinc reagents, respectively, to form new C-C bonds, further expanding the possibilities for molecular diversification.

The ability to perform these reactions on the pyrrole ring of the scaffold allows for the targeted modification of the molecule's properties, which is essential for optimizing potency and selectivity in drug development programs.

Table 3: Key Functionalization Reactions via the Bromine Substituent

Reaction Name Reactants Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acid Pd(PPh₃)₄ or similar Pd(0) catalyst with a base (e.g., Na₂CO₃). Carbon-Carbon (Aryl-Aryl)
Buchwald-Hartwig Amination Primary or Secondary Amine Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., BINAP) and a base (e.g., t-BuONa). Carbon-Nitrogen
Stille Coupling Organostannane (R-SnBu₃) Palladium catalyst (e.g., Pd(PPh₃)₄). Carbon-Carbon
Negishi Coupling Organozinc (R-ZnCl) Palladium catalyst (e.g., Pd(PPh₃)₄). Carbon-Carbon

Conclusion and Future Research Perspectives in 6 Bromopyrrolo 1,2 a Pyrazin 1 2h One Chemistry

Summary of Current Academic Understanding and Methodological Advancements

The academic understanding of 6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one is primarily rooted in the broader context of synthetic strategies toward the dihydropyrrolo[1,2-a]pyrazinone core. mdpi.com The core scaffold is of significant interest due to its presence in natural products, many of which are themselves brominated, and its identification as a privileged structure in medicinal chemistry, with derivatives showing activity as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) and Bromodomain and Extra-Terminal (BET) proteins. nih.govnih.govirbm.com

Methodological advancements have provided several robust pathways to the core structure, which can be subsequently brominated. Key strategies include:

Fusing a pyrazinone ring onto a pre-existing pyrrole (B145914) derivative. mdpi.com This is one of the most common approaches.

Building the pyrrole ring onto a pyrazinone precursor. mdpi.com

Utilizing multicomponent reactions (MCRs) , such as the Ugi reaction, to construct the scaffold in a single step from simple starting materials. mdpi.com

Palladium-catalyzed intramolecular cyclizations , which have been effectively used in the total synthesis of related natural products. mdpi.com

The direct synthesis of the 6-bromo derivative has been achieved through the bromination of the parent pyrrolo[1,2-a]pyrazine (B1600676) using N-Bromosuccinimide (NBS). mdpi.com This demonstrates a direct and efficient method for introducing the bromine atom onto the pyrrole ring segment of the fused system.

Table 1: Summary of Key Synthetic Strategies for the Pyrrolo[1,2-a]pyrazinone Scaffold
Synthetic StrategyDescriptionKey FeaturesReference
Pyrrole-First StrategyConstruction of the pyrazinone ring onto a functionalized pyrrole starting material.Most common and versatile approach. mdpi.com
Pyrazinone-First StrategyFormation of the pyrrole ring onto an existing pyrazinone core.Alternative route, useful depending on precursor availability. mdpi.com
Multicomponent Reactions (MCRs)Combining three or more reactants in a one-pot reaction to rapidly build molecular complexity.High efficiency and atom economy; suitable for library synthesis. mdpi.com
Palladium-Catalyzed CyclizationIntramolecular cyclization of functionalized precursors using palladium catalysts to form the bicyclic system.Effective for complex targets, including natural product synthesis. mdpi.com
Direct BrominationPost-synthesis modification of the core scaffold using a brominating agent like NBS.Provides direct access to brominated derivatives like the target compound. mdpi.com

Unexplored Synthetic Avenues for Brominated Pyrrolo[1,2-a]pyrazinones

While direct bromination is effective, several synthetic avenues for accessing this compound and its analogs remain underexplored. Future research could focus on:

Synthesis from Pre-brominated Building Blocks: Instead of late-stage bromination, synthetic routes could be developed using brominated pyrrole precursors. This approach might offer advantages in controlling regioselectivity, especially when synthesizing more complex, polysubstituted analogs.

Regioselective C-H Bromination: Current methods using NBS may not be suitable for substrates with other sensitive functional groups. Exploring milder and more regioselective brominating agents, such as tetrabutylammonium (B224687) tribromide (TBATB) which has been used for related heterocycles, could provide a more versatile methodology. nih.gov

Halogen-Dance Reactions: Investigating the potential for halogen migration on the pyrrolopyrazinone scaffold could open pathways to isomers that are difficult to access through direct synthesis.

Multicomponent Reactions with Brominated Inputs: Designing novel MCRs that incorporate brominated starting materials would allow for the rapid, one-pot synthesis of diverse libraries of brominated pyrrolopyrazinones for biological screening.

Potential for Novel Chemical Transformations and Reactions

The bromine atom in this compound is a versatile functional handle, enabling a wide range of subsequent chemical transformations that have yet to be systematically explored for this specific scaffold. The potential for derivatization is vast and represents a significant area for future research.

Key potential transformations include:

Cross-Coupling Reactions: The bromo-substituent is an ideal anchor point for palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide variety of substituents at the 6-position, including alkyl, aryl, and heteroaryl groups (Suzuki coupling), alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). These reactions are fundamental to modern medicinal chemistry for exploring structure-activity relationships.

Lithiation and Grignard Formation: Conversion of the bromide to an organolithium or Grignard reagent, followed by quenching with various electrophiles, would provide access to a host of new derivatives, such as those containing carboxyl, hydroxyl, or carbonyl functionalities.

Nucleophilic Aromatic Substitution (SNAr): Depending on the electronic nature of the pyrrolopyrazinone ring system, the bromine atom might be susceptible to SNAr reactions with various nucleophiles.

Reductive Dehalogenation: The bromine atom can be selectively removed to generate the parent pyrrolo[1,2-a]pyrazin-1(2H)-one, which could be useful in multi-step synthetic sequences where the bromine acts as a temporary protecting or directing group.

Table 2: Potential Future Reactions of this compound
Reaction ClassSpecific ExamplePotential OutcomeResearch Implication
Cross-CouplingSuzuki CouplingIntroduction of aryl or heteroaryl groups.Rapid diversification for SAR studies.
Cross-CouplingSonogashira CouplingInstallation of alkyne functionalities.Access to extended, rigid structures and further functionalization.
Cross-CouplingBuchwald-Hartwig AminationFormation of C-N bonds with various amines.Synthesis of analogs with modified solubility and H-bonding properties.
MetathesisLithium-Halogen ExchangeGeneration of a nucleophilic carbon center.Enables reaction with a wide range of electrophiles.

Integration of Advanced Catalytic Methods in Bromopyrrolopyrazinone Synthesis

The synthesis and functionalization of bromopyrrolopyrazinones could be significantly enhanced by integrating advanced catalytic methods.

Asymmetric Catalysis: For derivatives with chiral centers, the development of asymmetric catalytic methods would be crucial for producing single enantiomers, which is often a requirement for therapeutic agents. numberanalytics.com This could involve asymmetric hydrogenations or cyclization reactions catalyzed by chiral metal complexes.

Photoredox Catalysis: This rapidly emerging field could enable novel transformations that are not accessible through traditional thermal methods. For example, photoredox catalysis could be employed for C-H functionalization, dehalogenation, or novel coupling reactions under exceptionally mild conditions.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and sustainability. numberanalytics.commdpi.com Future research could explore the use of halogenating enzymes for the regioselective bromination of the pyrrolopyrazinone scaffold or hydrolases for stereoselective transformations on substituted derivatives.

Flow Chemistry: Implementing synthetic routes in continuous flow reactors can offer improved safety, scalability, and efficiency compared to batch processing. This would be particularly advantageous for optimizations and large-scale production of key intermediates or final target molecules. numberanalytics.com

Q & A

Q. What are the common synthetic routes to 6-bromopyrrolo[1,2-a]pyrazin-1(2H)-one?

The compound is typically synthesized via palladium-catalyzed C6 arylation of pyrrolo[1,2-a]pyrazine scaffolds with aryl bromides. A base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate, is a key step to generate the pyrrolo[1,2-a]pyrazine core. Subsequent bromination at the C6 position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), high-resolution mass spectrometry (HRMS), and elemental analysis. For example, 1H-NMR peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 4.5–5.0 ppm (lactam protons) confirm the bicyclic structure. Bromination is validated by a distinct molecular ion cluster in HRMS (e.g., m/z 247/249 for Br isotopes) .

Q. What solvents and catalysts are optimal for functionalizing the pyrrolo[1,2-a]pyrazine scaffold?

Polar aprotic solvents like DMF or DME are preferred for alkylation and cyclization steps. Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient C–C bond formation in cross-coupling reactions, while LiAlH₄ or NaBH₄ are used for selective reductions. For bromination, NBS in dichloromethane under inert atmospheres ensures regioselectivity .

Advanced Research Questions

Q. How does palladium catalysis influence regioselectivity in C6 arylation of pyrrolo[1,2-a]pyrazines?

Palladium catalysts coordinate with the electron-rich pyrrolo[1,2-a]pyrazine core, directing aryl bromide coupling to the C6 position due to lower steric hindrance and higher electron density. Computational studies suggest that transition-state stabilization at C6 minimizes competing pathways, achieving >90% regioselectivity in optimized conditions (e.g., Pd(OAc)₂, PPh₃, K₂CO₃ in DMF at 80°C) .

Q. What strategies mitigate side reactions during bromination of pyrrolo[1,2-a]pyrazin-1(2H)-one?

Over-bromination can occur at reactive positions (e.g., C3 or C8). To suppress this, stoichiometric control (1.0 eq. NBS) and low temperatures (0–5°C) are critical. Additives like acetic acid quench excess bromine, while silica gel chromatography separates mono-brominated products from di-substituted byproducts .

Q. How do structural modifications of this compound enhance BET bromodomain inhibition?

Introducing methyl groups at C8 (e.g., 8-methyl derivatives) improves hydrophobic interactions with BET proteins (BRD4), increasing binding affinity. Substitution at C6 with electron-withdrawing groups (e.g., Br) stabilizes the lactam ring, enhancing metabolic stability. Compound 38 (from ) showed 1,500-fold selectivity for BRD4 over EP300 due to optimized steric and electronic effects .

Q. What mechanistic insights explain unexpected dihydropyrrolo[1,2-a]pyrazinone formation during Maillard reactions?

Under high-temperature conditions (e.g., 200°C), glucose and glycine undergo Strecker degradation, forming reactive α-dicarbonyl intermediates. These condense with pyrrole precursors via cyclocondensation, yielding dihydropyrrolo[1,2-a]pyrazinones. LC-MS and isotopic labeling studies confirm ammonia-mediated ring expansion as a key pathway .

Methodological Guidance

Q. How to optimize reaction yields in multi-step syntheses involving this compound?

  • Step 1 (Core formation): Use excess ammonium acetate (2.5 eq.) to drive cyclization.
  • Step 2 (Bromination): Monitor reaction progress via TLC (hexane/EtOAc 3:1) to halt at mono-bromination.
  • Step 3 (Functionalization): Employ microwave-assisted synthesis (100°C, 30 min) for rapid coupling with aryl boronic acids .

Q. What analytical techniques resolve conflicting data on reaction intermediates?

  • LC-MS/MS: Identifies transient intermediates (e.g., enamine or imine forms) in real-time.
  • In situ IR spectroscopy: Tracks carbonyl group consumption during cyclization.
  • DFT calculations: Predicts energy barriers for competing pathways, guiding experimental adjustments .

Q. How to assess the biological relevance of this compound derivatives?

  • In vitro: Use fluorescence polarization assays to measure BET bromodomain binding (IC₅₀ values).
  • In vivo: Evaluate pharmacokinetics (Cmax, AUC) in murine models, focusing on oral bioavailability and tumor growth inhibition (TGI) metrics. Compound 38 achieved 99.7% TGI in xenograft models with minimal toxicity .

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